molecular formula C7H5Cl2NO B1329623 N-(2,4-Dichlorophenyl)formamide CAS No. 22923-00-8

N-(2,4-Dichlorophenyl)formamide

Cat. No. B1329623
Key on ui cas rn: 22923-00-8
M. Wt: 190.02 g/mol
InChI Key: BWYJUOJHJQYBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115132B2

Procedure details

1H-1,2,3-benzotriazole-1-carbaldehyde (327 mg, 2.22 mmol, Sigma-Aldrich) was added to a solution of 2,4-dichloroaniline (300 mg, 1.85 mmol) in tetrahydrofuran (THF) (6 mL). The solution was heated to 60° C. and stirred for 22.5 h before concentrating in vacuo. The resulting solid was dissolved in DCM (30 ml), washed with 2M HCl (15 ml), the organic layer was passed through a hydrophobic frit and reduced in vacuo. Purification was carried out by silica column chromatography (Biotage SP4, gradient elution 0-100% EtOAc in iso-hexane) to yield the title compound (334 mg).
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1([CH:10]=[O:11])C2C=CC=CC=2N=N1.[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>O1CCCC1>[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH:15][CH:10]=[O:11]

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C=O
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 22.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in DCM (30 ml)
WASH
Type
WASH
Details
washed with 2M HCl (15 ml)
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
was carried out by silica column chromatography (Biotage SP4, gradient elution 0-100% EtOAc in iso-hexane)

Outcomes

Product
Details
Reaction Time
22.5 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 334 mg
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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